molecular formula C6H12O5 B7840444 2-Methoxyoxane-3,4,5-triol CAS No. 36793-06-3

2-Methoxyoxane-3,4,5-triol

Cat. No. B7840444
CAS RN: 36793-06-3
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-UHFFFAOYSA-N
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Description

2-Methoxyoxane-3,4,5-triol, also known as methyl pentopyranoside, is a chemical compound with the molecular formula C6H12O5 . It has a molecular weight of 164.16 g/mol . This compound is also known by several other names, including 1-Ome-alpha-d-xyl, a-D-Lyxopyranoside, and methyl xyloside .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methoxyoxane-3,4,5-triol . The InChI representation is InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3 . The canonical SMILES representation is COC1C(C(C(CO1)O)O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.16 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass is 164.06847348 g/mol . The topological polar surface area is 79.2 Ų . The heavy atom count is 11 .

Scientific Research Applications

Corrosion Inhibition

2-Methoxyoxane-3,4,5-triol derivatives have been investigated for their potential as green and environmentally friendly corrosion inhibitors. A study by Chafiq et al. (2020) found that compounds like 2-MPOD (a derivative of 2-Methoxyoxane-3,4,5-triol) demonstrated effective inhibition properties for mild steel corrosion in acidic solutions. This application is significant in offering safer, more sustainable alternatives for corrosion protection in industrial settings.

Chemical Structure Analysis

In the realm of structural chemistry, 2-Methoxyoxane-3,4,5-triol and its derivatives have been subjects of analytical studies. For instance, Yu Shu-lin (2010) utilized nuclear magnetic resonance (NMR) for identifying the chemical structure of related compounds. Such research contributes to a deeper understanding of the molecular structure and properties of these compounds.

Antioxidant Properties

The exploration of antioxidant and antiradical activities of compounds derived from 2-Methoxyoxane-3,4,5-triol has been a subject of interest. Research by Reano et al. (2015) on p-hydroxycinnamic acids-based bis- and trisphenols, which are structurally related to 2-Methoxyoxane-3,4,5-triol, revealed potent antioxidant properties. Such compounds are valuable for their potential use in preventing oxidative stress-related damage in various applications.

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Methoxyoxane-3,4,5-triol have been synthesized and evaluated for various medicinal applications. For example, Kalgutkar et al. (2011) described the disposition characteristics of PF-04971729, a compound structurally related to 2-Methoxyoxane-3,4,5-triol, as a part of diabetes mellitus treatment research.

properties

IUPAC Name

2-methoxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939589
Record name Methyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl beta-D-xyloside

CAS RN

612-05-5, 7404-24-2, 3867-83-2, 36793-06-3, 17289-61-1, 18449-76-8, 1825-00-9, 5328-63-2
Record name Methyl xylopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC403453
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arabinopyranoside, .alpha.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl .beta.-D-xyloside
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC126704
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ribopyranoside, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lyxopyranoside, .alpha.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arabinopyranoside, .beta.-L-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arabinopyranoside, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Fitriani, DS Diningrat, AN Sari, NS Harahap… - Kalwedo …, 2023 - ojs3.unpatti.ac.id
Penelitian ini bertujuan untuk mengetahui potensi senyawa antivirus SARS-CoV-2 dari minyak esensial daun dan biji Jamblang (Syzygium cumini) beserta mekanisme antivirusnya …
Number of citations: 1 ojs3.unpatti.ac.id
FA Purba, DS Diningrat, AN Sari, NS Harahap - Kalwedo Sains, 2021 - ojs3.unpatti.ac.id
Buah jamblang (Syzygium cumini) merupakan salah satu tanaman yang telah diteliti secara ilmiah memiliki khasiat sebagai obat. Penelitian ini bertujuan untuk mengetahui kandungan …
Number of citations: 0 ojs3.unpatti.ac.id

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